STING agonist-4 falls under the broader category of STING agonists, which are further divided into:
The synthesis of STING agonist-4 involves several key steps, primarily focusing on the modification of existing chemical frameworks to enhance potency and selectivity.
The synthetic route is optimized to ensure high yields and purity, employing techniques such as thin-layer chromatography for monitoring reaction progress.
The molecular structure of STING agonist-4 is characterized by its unique arrangement of functional groups that facilitate binding to the STING protein.
STING agonist-4 participates in various chemical reactions that are critical for its biological activity.
The activation mechanism of STING agonist-4 involves several steps leading to immune response modulation.
Understanding the physical and chemical properties of STING agonist-4 is essential for its application in therapeutic contexts.
STING agonist-4 has shown promise in various scientific applications, particularly in cancer immunotherapy.
Marine sponges (phylum Porifera) function as "chemical factories", contributing ~47% of all marine natural products discovered from invertebrates between 2010–2019 [5]. Sponges of the subgenus Reniera (genus Haliclona), including species like Suberea ianthelliformis, produce structurally unique metabolites due to their symbiotic relationships with microorganisms. These microbial consortia—comprising bacteria, fungi, and actinomycetes—constitute 50–60% of the host biomass and are increasingly recognized as the true biosynthetic sources of "sponge-derived" compounds [1] [5]. For example, 563 new compounds were isolated from sponge-associated microbes between 2011–2020, more than doubling the previous decade’s output [1]. This microbial contribution addresses critical supply challenges in drug development, enabling sustainable production through fermentation rather than wild sponge harvesting.
Table 1: Key Bromotyrosine Derivative Categories
Structural Class | Representative Compounds | Bromotyrosine Units | Biological Activities |
---|---|---|---|
Simple Bromotyrosines | Ianthelliformisamines A–B, Purpurealidins | 1 | Antibiotic enhancement |
Spirocyclohexadienylisoxazolines | Aeroplysinin-1 | 1 | Antiangiogenic, antiparasitic |
Spirooxepinisoxazolines | Dihydroxyaerothionin | 2 | Antimicrobial |
Oximes | Psammaplin A | 2 | HDAC inhibition |
Bastadins/Hemibastadins | Bastadin 5 | 4 | Anticancer, Ca²⁺ channel modulation |
Cyclodepsipeptides | Mozamides | 2 | Antifungal |
Bromotyrosine derivatives serve as diagnostic chemotaxonomic markers for Verongiida sponges. Species like Verongula rigida and Suberea ianthelliformis produce distinct alkaloid profiles that aid taxonomic classification where morphological traits are ambiguous [2] [7]. For instance:
The ianthelliformisamine family was first reported in 2012 from the Australian sponge Suberea ianthelliformis. Ianthelliformisamine A and B were identified as the foundational members, featuring a linear polyamine chain linked to a brominated acrylamide unit [8]. Subsequent research revealed ianthelliformisamine B TFA (a trifluoroacetate salt) as a stable derivative optimized for pharmacological testing. Key milestones include:
Table 2: Ianthelliformisamine Discovery Timeline
Year | Compound(s) | Source Sponge | Key Structural Features | Bioactivity Highlights |
---|---|---|---|---|
2012 | Ianthelliformisamines A–B | Suberea ianthelliformis | Polyamine-acrylamide scaffold | IC₅₀: 3.8 μM vs. Staphylococcus aureus |
2014 | Synthetic derivatives | Semi-synthetic | Modifications at polyamine chain | Enhanced Gram-negative antibiotic synergy |
2024 | Ianthelliformisamines D–G | Suberea ianthelliformis | N-(3-aminopropyl)-2-pyrrolidone moiety (novel) | Pseudomonas aeruginosa biofilm inhibition |
Structurally, ianthelliformisamine B contains an (E)-3-(3,5-dibromo-4-methoxyphenyl)acrylamide group connected to a triaminopropane-butane chain. Its molecular formula (C₂₂H₃₃Br₂N₄O₄) and TFA salt formation (C₂₂H₃₃Br₂F₃N₄O₄; MW 634.33 g/mol) were confirmed via HRMS and NMR [8]. The compound’s antibiotic-enhancing activity against resistant Gram-negative bacteria (e.g., Pseudomonas aeruginosa) positions it as a promising adjuvant for conventional therapeutics [8] [9].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: